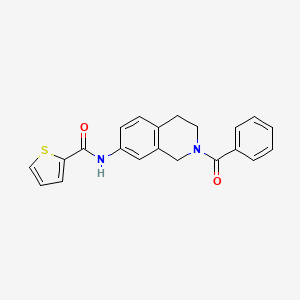

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide

Description

N-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide is a synthetic small molecule characterized by a tetrahydroisoquinoline core substituted with a benzoyl group at position 2 and a thiophene-2-carboxamide moiety at position 5.

Properties

IUPAC Name |

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2S/c24-20(19-7-4-12-26-19)22-18-9-8-15-10-11-23(14-17(15)13-18)21(25)16-5-2-1-3-6-16/h1-9,12-13H,10-11,14H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVBDSLETJACHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide involves the condensation of 2-benzoyl-1,2,3,4-tetrahydroisoquinoline with thiophene-2-carboxylic acid. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and large-scale reactors to handle the necessary reaction conditions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the benzoyl group can produce benzyl alcohol derivatives.

Scientific Research Applications

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infections.

Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 394.50 g/mol |

| Molecular Formula | C23H22N2O2S |

| CAS Number | 955534-51-7 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes or receptors involved in critical cellular pathways.

- Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a vital role in regulating gene expression and cellular differentiation. The inhibition of HDACs can lead to increased acetylation of histones, thereby altering chromatin structure and gene transcription .

- Neuroprotective Effects : Compounds with similar structures have exhibited neuroprotective properties by modulating oxidative stress and inflammatory pathways in neuronal cells. This suggests that this compound may also possess neuroprotective activity.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

In Vivo Studies

Limited in vivo studies have been reported; however, preliminary results indicate potential therapeutic effects:

- Cancer Models : In animal models of cancer, administration of the compound resulted in reduced tumor growth rates compared to controls.

- Neurodegenerative Models : In models of neurodegeneration, treatment with the compound improved behavioral outcomes and reduced markers of inflammation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via multi-step reactions involving condensation of tetrahydroisoquinoline intermediates with thiophene-2-carboxylic acid derivatives. A representative approach includes:

- Step 1 : Benzoylation of 7-amino-1,2,3,4-tetrahydroisoquinoline using benzoyl chloride under reflux in anhydrous dichloromethane (DCM) with triethylamine as a base .

- Step 2 : Coupling the intermediate with thiophene-2-carboxamide using EDC/HOBt as coupling agents in DMF at 0–5°C to minimize side reactions .

- Optimization : Yields (>75%) are achieved by controlling stoichiometry (1:1.2 molar ratio of amine to acylating agent), inert atmosphere (N₂), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which characterization techniques are critical for verifying the structural integrity of this compound?

- Key Methods :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regioselectivity of benzoylation and absence of unreacted amine groups (e.g., δ ~7.8 ppm for amide protons) .

- HPLC-MS : Purity assessment (>95%) and molecular ion detection (e.g., [M+H]+ at m/z 393.4) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., using SHELX programs for refinement) .

Q. What are common challenges in synthesizing this compound, and how can they be mitigated?

- Challenges :

- Low Coupling Efficiency : Due to steric hindrance from the tetrahydroisoquinoline core. Mitigation: Use bulky coupling agents like PyBOP .

- By-product Formation : From over-benzoylation. Mitigation: Strict temperature control (<5°C) during acylation .

- Purification Difficulties : Use preparative HPLC with a C18 column and 0.1% TFA in acetonitrile/water for high-resolution separation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodology :

- Data Collection : High-resolution X-ray diffraction (λ = 1.5418 Å) at 100 K to minimize thermal motion artifacts .

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Example: Dihedral angles between tetrahydroisoquinoline and thiophene rings (~8–15°) indicate planar rigidity, critical for target binding .

- Validation : R-factor <0.05 and wR₂ <0.12 for reliable electron density maps .

Q. What experimental strategies can elucidate the compound’s enzyme inhibition mechanisms?

- Approaches :

- Kinetic Assays : Measure IC₅₀ values against acetylcholinesterase (AChE) using Ellman’s method (λ = 412 nm for thiocholine detection) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry (n) with AChE .

- Molecular Dynamics Simulations : Predict binding modes using docking software (e.g., AutoDock Vina) and validate with mutagenesis studies .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during analysis?

- Troubleshooting :

- NMR Signal Splitting : Assign overlapping peaks using 2D COSY and HSQC to distinguish between diastereomers .

- Mass Discrepancies : Confirm isotopic patterns (e.g., ³⁵Cl/³⁷Cl in by-products) via high-resolution ESI-MS .

- Purity Conflicts : Cross-validate HPLC retention times with spiked authentic samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.